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Introduction
Pridopidine is an investigational small molecule drug in late-stage clinical development for

neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral

sclerosis (ALS).[1][2] Initially explored for its interaction with dopamine receptors, recent

studies have definitively identified the Sigma-1 receptor (S1R) as its primary, high-affinity

target.[3][4][5] Pridopidine acts as a potent and selective S1R agonist. The S1R is an

intracellular chaperone protein located at the mitochondria-associated membrane of the

endoplasmic reticulum, playing a crucial role in regulating cellular processes vital for neuronal

health and survival. Activation of S1R by pridopidine has been shown to exert neuroprotective

effects, including enhancement of mitochondrial function, reduction of cellular stress, and

increased neurotrophic factor secretion.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that enables the

quantification of drug-target engagement in the living brain. By using specific radiolabeled

tracers, PET studies can determine the degree to which a drug occupies its target receptor at

various doses. This information is critical in drug development for confirming the mechanism of

action, guiding dose selection for clinical trials, and understanding the relationship between

target engagement and clinical response. For Pridopidine, PET imaging has been instrumental

in demonstrating its high and selective occupancy of S1R in humans at clinically relevant

doses.
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These application notes provide a summary of the key findings from in vivo imaging studies of

Pridopidine and offer detailed protocols for researchers aiming to conduct similar target

engagement studies.

Data Presentation
The following tables summarize the quantitative data from a key clinical PET study that utilized

the S1R-specific radiotracer [18F]Fluspidine to measure S1R occupancy after single oral doses

of Pridopidine in healthy volunteers (HVs).

Table 1: Sigma-1 Receptor (S1R) Occupancy by Pridopidine in Healthy Volunteers

Pridopidine Dose (mg) Mean S1R Occupancy (%)

0.5 18

1 43

22.5 87

45 89

67.5 90

90 91

Table 2: Comparative Occupancy of Sigma-1 (S1R) and Dopamine D2/D3 Receptors (D2/D3R)

by Pridopidine at a Clinical Dose

Pridopidine Dose (mg) Receptor Target Mean Occupancy (%)

90 Sigma-1 Receptor (S1R) ~90

90
Dopamine D2/D3 Receptor

(D2/D3R)
~3
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Caption: Proposed neuroprotective signaling pathway of Pridopidine via Sigma-1 Receptor

activation.
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Caption: Experimental workflow for in vivo PET imaging of Pridopidine target engagement.
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This section provides a detailed methodology for conducting an in vivo PET imaging study to

determine the target engagement of Pridopidine at the Sigma-1 receptor using the radiotracer

[18F]Fluspidine.

Protocol 1: In Vivo [18F]Fluspidine PET Imaging of
Pridopidine S1R Occupancy
1. Subject Population and Preparation

Subjects: Healthy volunteers or patients with the neurodegenerative disease of interest (e.g.,

Huntington's disease).

Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment, including age, sex,

and health status. Exclude subjects with contraindications for PET or MRI scans.

Informed Consent: All subjects must provide written informed consent before participation.

Pre-scan Instructions: Subjects should fast for at least 4-6 hours before the PET scan to

ensure stable metabolic conditions. Water intake is permitted.

2. Study Design

This is a test-retest study design for each subject.

Scan 1 (Baseline): A PET scan is performed without any drug administration to measure

baseline S1R availability.

Scan 2 (Post-dose): A second PET scan is performed on a separate day after the

administration of a single oral dose of Pridopidine.

Dosing: Pridopidine is administered orally at the desired dose (e.g., 90 mg) approximately 2

hours before the start of the post-dose PET scan.

3. Radiotracer

Radiotracer: (S)-(-)-[18F]Fluspidine.
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Synthesis: [18F]Fluspidine should be synthesized according to established automated

radiosynthesis protocols.

Quality Control: Ensure high radiochemical purity and specific activity of the final product

before administration.

Injected Dose: Administer an intravenous bolus of approximately 300 MBq of [18F]Fluspidine

at the start of each PET scan.

4. PET/MRI Scan Acquisition

Scanner: A simultaneous PET/MRI scanner is recommended to acquire both functional PET

data and anatomical MRI data for accurate localization of brain regions.

MRI Acquisition: Acquire a high-resolution T1-weighted anatomical MRI scan for co-

registration and definition of volumes of interest (VOIs).

PET Acquisition:

Begin dynamic PET scan acquisition immediately after the [18F]Fluspidine bolus injection.

Acquire data in list mode for a total duration of 90 minutes.

Reconstruct the dynamic PET data into a series of time frames.

5. Arterial Blood Sampling and Metabolite Analysis (for full kinetic modeling)

Arterial Line: Place an arterial line for continuous or discrete blood sampling throughout the

scan.

Blood Sampling: Collect arterial blood samples to measure whole blood and plasma

radioactivity concentrations over time.

Metabolite Analysis: Analyze plasma samples using high-performance liquid chromatography

(HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent

radiotracer ([18F]Fluspidine).

6. Image Analysis and Quantification
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Image Co-registration: Co-register the dynamic PET images to the subject's anatomical MRI.

Volume of Interest (VOI) Definition: Delineate VOIs for various brain regions (e.g., cortex,

cerebellum, basal ganglia, brain stem) on the anatomical MRI.

Kinetic Modeling:

Generate time-activity curves (TACs) for each VOI.

Use the metabolite-corrected arterial plasma input function and the TACs to perform

kinetic modeling. A one-tissue compartment model (1TCM) is often suitable for

[18F]Fluspidine.

The primary outcome of the kinetic modeling is the total distribution volume (VT) of the

radiotracer in each VOI, which is proportional to the density of available S1R.

Receptor Occupancy Calculation:

Calculate the S1R occupancy (RO) for each VOI using the Lassen plot analysis or the

following equation:

RO (%) = 100 * (VT,baseline - VT,post-dose) / VT,baseline

VT,baseline is the distribution volume from the baseline scan, and VT,post-dose is the

distribution volume from the post-Pridopidine scan.

7. Statistical Analysis

Use appropriate statistical methods to analyze the dose-occupancy relationship. A sigmoid-

shaped dose/response relation (Hill equation) can be used to model the S1R occupancy as a

function of Pridopidine dose or plasma concentration.
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This comprehensive approach will enable researchers to accurately quantify the in vivo target

engagement of Pridopidine at the Sigma-1 receptor, providing crucial data for its continued

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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